5-[4-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
5-[4-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as "ABT" is a synthetic compound that has been widely studied for its potential applications in scientific research. ABT belongs to the class of compounds known as thioxopyrimidines and is characterized by its unique chemical structure.
Scientific Research Applications
Wastewater Treatment and Micropollutant Removal
Constructed wetlands are commonly used for wastewater treatment when centralized sewage treatment is not feasible. Research has focused on the removal of micropollutants by treatment wetlands, but little is known about their ability to remove biological activity. Studies have evaluated the efficacy of conventional and intensified treatment wetland designs using both chemical analysis of conventional wastewater parameters and treatment indicator chemicals . These wetlands can remove micropollutants and biological activity to varying extents. For instance:
Anti-Melanogenic Compounds
The compound “5-(4-(allyloxy)benzylidene)-2-phenylthiazol-4(5H)-one” (also known as (Z)-BPT) and its derivatives have shown promise as anti-melanogenic agents. These compounds were designed based on the structural characteristics of tyrosinase inhibitors. Notably:
- In vitro studies demonstrated that these derivatives effectively reduce intracellular melanin content in B16F10 cells, surpassing the efficacy of kojic acid .
Antidiabetic Agents
Benzoxazolyl-linked benzylidene-based rhodanine analogs have been investigated as novel antidiabetic agents. The synthesis, molecular docking, and in vitro studies suggest their potential efficacy in managing diabetes .
properties
IUPAC Name |
5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-2-7-19-10-5-3-9(4-6-10)8-11-12(17)15-14(20)16-13(11)18/h2-6,8H,1,7H2,(H2,15,16,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVBTWNPIQXRCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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